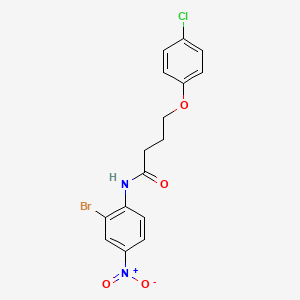![molecular formula C20H25ClO4 B5189848 2-Chloro-5-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene](/img/structure/B5189848.png)
2-Chloro-5-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene is an organic compound with a complex structure that includes multiple ether linkages and a chloro-substituted aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of 2-chloro-1,3-dimethylbenzene with ethoxyphenol in the presence of a base to form an intermediate. This intermediate is then subjected to further etherification reactions using ethylene glycol derivatives to introduce the ethoxyethoxy groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The aromatic ring can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the chloro group or modify the ether linkages.
Common Reagents and Conditions
Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation can produce quinones.
Applications De Recherche Scientifique
2-Chloro-5-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene involves its interaction with specific molecular targets. The chloro group and ether linkages can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular pathways by altering the redox state or interacting with signaling molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene
- 2-[2-(2-Chloroethoxy)ethoxy]ethanol
- 1,2-Bis(2-chloroethoxy)ethane
Uniqueness
2-Chloro-5-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene is unique due to its specific arrangement of ether linkages and the presence of a chloro-substituted aromatic ring. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propriétés
IUPAC Name |
2-chloro-5-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClO4/c1-4-23-18-7-5-6-8-19(18)25-12-10-22-9-11-24-17-13-15(2)20(21)16(3)14-17/h5-8,13-14H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJZYPCSDLHQOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOCCOC2=CC(=C(C(=C2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(4-Chlorophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2-thiol](/img/structure/B5189771.png)
![3-{[(2-methoxyphenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5189775.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isobutyl(methyl)amine](/img/structure/B5189785.png)
![2-(3,5-di-tert-butylphenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B5189786.png)
![(1-benzothien-2-ylmethyl){[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B5189792.png)
![2-(2,4-dichlorophenyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5189793.png)
![ethyl N-[1,1,1,3,3,3-hexafluoro-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propan-2-yl]carbamate](/img/structure/B5189796.png)
![Benzyl 2-[(4-bromo-2-methylphenyl)carbamoyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B5189801.png)
![1-bromo-2-[4-(2-methoxy-4-methylphenoxy)butoxy]-4,5-dimethylbenzene](/img/structure/B5189809.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5189817.png)
![4-[(2-ethyl-1-piperidinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B5189819.png)

![N-(1-ethyl-1H-tetrazol-5-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea](/img/structure/B5189856.png)

